molecular formula C7H11ClN2O B13028743 (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride

(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride

Cat. No.: B13028743
M. Wt: 174.63 g/mol
InChI Key: JBQBLPJUGOSACQ-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalyst like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as crystallization or distillation to achieve high purity

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Pyridine aldehydes or ketones

    Reduction: Pyridine amines or alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.

Biology

In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding

    Signal transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules

Comparison with Similar Compounds

Similar Compounds

  • (4-(Aminomethyl)pyridin-2-yl)methanolhydrochloride
  • (2-(Aminomethyl)pyridin-3-yl)methanolhydrochloride
  • (2-(Aminomethyl)pyridin-5-yl)methanolhydrochloride

Uniqueness

(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and the study of biochemical pathways.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

[2-(aminomethyl)pyridin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7-3-6(5-10)1-2-9-7;/h1-3,10H,4-5,8H2;1H

InChI Key

JBQBLPJUGOSACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CO)CN.Cl

Origin of Product

United States

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